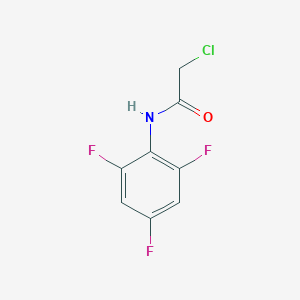

N-(Chloroacetyl)-2,4,6-trifluoroaniline

Description

N-(Chloroacetyl)-2,4,6-trifluoroaniline is a fluorinated aniline derivative where the amino group is substituted with a chloroacetyl moiety. This compound combines the electron-withdrawing effects of fluorine atoms with the reactivity of the chloroacetyl group, making it valuable in organic synthesis, particularly in nucleophilic substitution and condensation reactions.

2,4,6-Trifluoroaniline (CAS 363-81-5, molecular formula C₆H₄F₃N) serves as the foundational scaffold. It has a molecular weight of 147.10 g/mol, a melting point of 33–36°C, and is insoluble in water . Its crystal structure (orthorhombic, space group P2₁2₁2₁) features hydrogen-bonded layers stabilized by N–H···F interactions, influencing its solid-state stability .

Properties

Molecular Formula |

C8H5ClF3NO |

|---|---|

Molecular Weight |

223.58 g/mol |

IUPAC Name |

2-chloro-N-(2,4,6-trifluorophenyl)acetamide |

InChI |

InChI=1S/C8H5ClF3NO/c9-3-7(14)13-8-5(11)1-4(10)2-6(8)12/h1-2H,3H2,(H,13,14) |

InChI Key |

LEOQSMVKXOHOMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)NC(=O)CCl)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-(Chloroacetyl)-2,4,6-trifluoroaniline with structurally related aniline derivatives:

*Calculated based on molecular formula.

Key Research Findings

- Crystallography : The planar geometry of 2,4,6-trifluoroaniline (C–C–C angles deviating up to 5° from 120°) is critical for its stacking in layered structures . Substitution with a chloroacetyl group may distort this geometry, affecting packing efficiency.

- Thermal Stability : Fluorinated anilines exhibit higher thermal stability than chlorinated analogs. For example, 2,4,6-trifluoroaniline decomposes at 54°C , while N-(chloroacetyl)aniline derivatives typically degrade at lower temperatures.

- Biological Activity: Fluorine and chloroacetyl groups enhance bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.